molecular formula C10H19N B1351582 3-Cyclohexylpyrrolidine CAS No. 78813-85-1

3-Cyclohexylpyrrolidine

Cat. No. B1351582
CAS RN: 78813-85-1
M. Wt: 153.26 g/mol
InChI Key: PJQCUMVGSKEOMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 3-Cyclohexylpyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexylpyrrolidine consists of a five-membered pyrrolidine ring attached to a cyclohexyl group . This structure contributes to its unique chemical properties and potential applications in scientific research and industry.


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of products . The reactivity of these compounds can be influenced by factors such as the presence of substituents and the reaction conditions .


Physical And Chemical Properties Analysis

3-Cyclohexylpyrrolidine is a solid substance under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the retrieved sources.

Scientific Research Applications

3-Cyclohexylpyrrolidine: A Comprehensive Analysis of Scientific Research Applications

Life Science Research: 3-Cyclohexylpyrrolidine is utilized in various life science research areas, particularly in signaling pathways studies. It is involved in research on proteases, apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, and tyrosine kinase .

Chemical Synthesis: This compound plays a significant role in the synthesis of complex molecules. It serves as a building block in the catalytic asymmetric synthesis of pyrroloindolines, which are prevalent in natural products and bio-significant molecules .

Material Science: Scientists leverage 3-Cyclohexylpyrrolidine in material science for the development of new materials with specific properties, such as enhanced durability or conductivity.

Chromatography: In chromatography, 3-Cyclohexylpyrrolidine can be used as a stationary phase component to separate mixtures of substances based on their chemical properties.

Analytical Methods: It is also applied in analytical methods like NMR, HPLC, LC-MS, and UPLC to analyze the composition of chemical substances and products .

Green Chemistry: The compound is instrumental in microwave-assisted organic synthesis (MAOS), which increases synthetic efficiency and supports the new era of green chemistry .

Photocatalysis: Research on conjugated polymer polypyrrole nanostructures includes the application of polypyrrole-based nanomaterials in photocatalysis .

Safety and Hazards

3-Cyclohexylpyrrolidine is considered a hazardous substance . It is recommended to handle it with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

3-cyclohexylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQCUMVGSKEOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390261
Record name 3-cyclohexylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylpyrrolidine

CAS RN

78813-85-1
Record name 3-cyclohexylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylpyrrolidine
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3-Cyclohexylpyrrolidine
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3-Cyclohexylpyrrolidine
Reactant of Route 4
3-Cyclohexylpyrrolidine
Reactant of Route 5
3-Cyclohexylpyrrolidine
Reactant of Route 6
3-Cyclohexylpyrrolidine

Q & A

Q1: What structural modifications were explored in the study of 3-cyclohexylpyrrolidine-2,5-dione derivatives, and how did these modifications impact their anticonvulsant activity?

A1: The research investigated the impact of introducing various N-phenylamino substituents to the core structure of 2-azaspiro[4.4]nonane-, 2-azaspiro[4.5]decane-, 6-methyl-2-azaspiro[4.5]decane-1,3-dione, and 3-cyclohexylpyrrolidine-2,5-dione. [] The study specifically examined the effects of different substituents on the phenyl ring, such as methyl and trifluoromethyl groups, and their positions. The study found that the presence, position, and type of substituent on the phenyl ring significantly influenced the anticonvulsant activity of these compounds, particularly in the subcutaneous metrazole seizure threshold (sc. Met) test.

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